1,1'-BI(Cyclopropyl)-1-amine hydrochloride

Description

Significance of Cyclopropylamine (B47189) Scaffolds in Organic Synthesis

Cyclopropylamine scaffolds are important subclasses of substituted cyclopropanes that merge the distinct electronic and steric characteristics of cyclopropanes with a donor nitrogen atom. nih.gov The high degree of s-character in the C-C bonds of the cyclopropane (B1198618) ring gives it properties that are often compared to those of a double bond, influencing the reactivity and conformation of the molecule. This unique combination of a strained ring system and a reactive amine group makes cyclopropylamines valuable intermediates in a variety of chemical transformations. longdom.org

The significance of these scaffolds is underscored by their presence in a diverse array of biologically active compounds, including pharmaceuticals and agrochemicals. longdom.orgchemrxiv.org In medicinal chemistry, the cyclopropylamine motif is utilized to enhance the pharmacological profiles of drug candidates. researchgate.net Its incorporation can influence factors such as metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.net The rigid structure of the cyclopropane ring can also serve to lock a molecule into a specific conformation, which can be advantageous for targeted drug design. Beyond their use in bioactive molecules, cyclopropylamines are employed as key synthetic intermediates, particularly in ring-opening reactions and cycloadditions, further highlighting their importance in organic synthesis. nih.govresearchgate.net

Overview of the 1,1'-BI(Cyclopropyl)-1-amine (B1512813) Hydrochloride Structural Motif

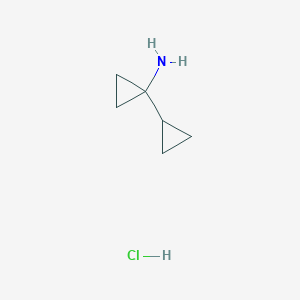

The compound 1,1'-BI(Cyclopropyl)-1-amine hydrochloride is a specific example of a bicyclopropylamine system. Its structural motif consists of two cyclopropyl (B3062369) rings bonded to the same carbon atom, which is also attached to an amine group. The hydrochloride salt form indicates that the amine group is protonated, forming an ammonium (B1175870) chloride salt. This salt form often improves the compound's stability and solubility in polar solvents.

The key structural features of this compound include the spirocyclic-like junction of the two cyclopropyl rings at a quaternary carbon and the presence of a primary amine. This arrangement creates a compact and sterically hindered environment around the nitrogen atom.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H12ClN | alfa-chemistry.com |

| Molecular Weight | 133.62 g/mol | alfa-chemistry.com |

| IUPAC Name | 1-cyclopropylcyclopropan-1-amine;hydrochloride | alfa-chemistry.com |

| Canonical SMILES | C1CC1C2(CC2)N.Cl | alfa-chemistry.com |

| InChI Key | AOPYBRLTXWCZAV-UHFFFAOYSA-N | alfa-chemistry.com |

| Boiling Point (of free amine) | 136.1°C at 760 mmHg | alfa-chemistry.com |

| Flash Point (of free amine) | 34.7°C | alfa-chemistry.com |

| Density (of free amine) | 1.128 g/cm³ | alfa-chemistry.com |

Historical Context of Cyclopropylamine Synthesis and Derivatization

The synthesis of cyclopropylamines has been a subject of significant research, leading to the development of numerous synthetic methodologies over the years. nih.gov Early and classical methods for the preparation of the cyclopropylamine moiety have been adapted and refined to improve efficiency and stereoselectivity. nih.gov

One of the widely used classical methods is the Curtius rearrangement of cyclopropyl acyl azides. nih.govchemrxiv.org This reaction provides a route to primary cyclopropylamines from the corresponding carboxylic acids. Another foundational approach is the Simmons-Smith reaction, which has been adapted to incorporate a nitrogen function during the cyclopropanation of an appropriate precursor. nih.govresearchgate.net

More recent advancements have focused on developing more direct and enantioselective methods. The Kulinkovich reaction, and its variations like the Kulinkovich-de Meijere and Kulinkovich-Szymoniak reactions, applied to amides and nitriles, have emerged as powerful tools for constructing the aminocyclopropane unit. nih.govchemrxiv.org Metal-catalyzed reactions of diazo compounds with olefins have also been extensively studied, with significant progress made in achieving high levels of enantioselectivity. nih.gov Other modern approaches include Michael-initiated ring-closure reactions, additions to cyclopropenes, and metal-catalyzed C-H functionalization. nih.gov The synthesis of this compound itself can be achieved through a multi-step process, for instance, starting from 1-cyclopropylcyclopropanecarboxylic acid, which is subjected to a Curtius degradation to furnish the N-Boc-protected amine, followed by deprotection to yield the hydrochloride salt. researchgate.net These evolving synthetic strategies reflect the ongoing importance of cyclopropylamines in organic chemistry.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopropylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c7-6(3-4-6)5-1-2-5;/h5H,1-4,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPYBRLTXWCZAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882402-13-3 | |

| Record name | [1,1′-Bicyclopropyl]-1-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882402-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1'-bi(cyclopropan)]-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 1,1 Bi Cyclopropyl 1 Amine Hydrochloride

Scalable Synthesis Protocols

A successful and scalable route to (1-Cyclopropyl)cyclopropylamine, the free base of the target compound, utilizes the Curtius degradation (also known as the Curtius rearrangement). nih.govnih.gov This reaction transforms a carboxylic acid into an amine with the loss of one carbon atom. nih.govwikipedia.orgorganic-chemistry.org The process begins with an acyl azide (B81097) derived from the corresponding carboxylic acid, which then undergoes thermal decomposition to an isocyanate intermediate. nih.govwikipedia.org This versatile isocyanate can then be converted to the desired primary amine. wikipedia.org

The necessary precursor for the Curtius degradation is 1-cyclopropylcyclopropanecarboxylic acid. nih.gov This key intermediate is synthesized on a large scale from the readily available 1-bromo-1-cyclopropylcyclopropane. nih.govnih.govresearchgate.net The synthesis involves a lithium-halogen exchange followed by carboxylation. Specifically, 1-bromo-1-cyclopropylcyclopropane is treated with tert-butyllithium (B1211817) in an anhydrous solvent like diethyl ether at a low temperature (-78 °C). nih.gov The resulting cyclopropyllithium species is then quenched with an excess of dry ice (solid carbon dioxide) to form the lithium salt of the carboxylic acid, which is subsequently acidified to yield 1-cyclopropylcyclopropanecarboxylic acid. nih.gov

Table 1: Synthesis of 1-Cyclopropylcyclopropanecarboxylic Acid

| Starting Material | Reagents | Temperature | Scale | Yield | Citation |

|---|---|---|---|---|---|

| 1-Bromo-1-cyclopropylcyclopropane | 1. t-BuLi in pentane/Et₂O2. Dry Ice (CO₂) | -78 °C | 900 mmol | 64% | nih.govnih.gov |

Following the synthesis of the carboxylic acid, the Curtius degradation is carried out using a protocol that generates a stable, protected amine intermediate. nih.gov The carboxylic acid is first converted to an acyl azide. This is typically achieved by reacting it with ethyl chloroformate in the presence of a base like triethylamine, followed by the addition of sodium azide. beilstein-journals.org The resulting acyl azide is not isolated but is heated in the presence of anhydrous tert-butyl alcohol. nih.gov This induces the Curtius rearrangement, where the acyl azide rearranges to an isocyanate, which is immediately trapped by the tert-butyl alcohol to form a tert-butyl carbamate (B1207046), also known as an N-Boc-protected amine. nih.govd-nb.info

The resulting intermediate, tert-butyl 1-(cyclopropyl)cyclopropylcarbamate, is stable and can be easily purified. nih.gov The use of the N-Boc protecting group is crucial as it facilitates the handling and purification of the amine product, preventing side reactions and simplifying the isolation process before the final deprotection step. nih.govd-nb.info This protection strategy is a common and effective tool in modern organic synthesis. nih.govresearchgate.net The formation of the N-Boc protected intermediate in this sequence proceeds with a 76% yield. nih.govd-nb.infonih.gov

Optimization is critical for ensuring the efficiency and scalability of this synthetic route. In the initial step, the yield of 1-cyclopropylcyclopropanecarboxylic acid was observed to be scale-dependent, decreasing from 89% on a 12.4 mmol scale to 64% on a 900 mmol scale. nih.gov Research suggests that an undesired side reaction can be suppressed by using two equivalents of tert-butyllithium, which may improve the yield for large-scale preparations. beilstein-journals.orgnih.gov

The final step in the synthesis is the removal of the N-Boc protecting group and the formation of the hydrochloride salt. nih.gov This is efficiently accomplished in a single step by treating the N-Boc-protected intermediate, tert-butyl 1-(cyclopropyl)cyclopropylcarbamate, with a solution of hydrogen chloride (HCl) in an organic solvent. nih.govd-nb.info Anhydrous diethyl ether is a commonly used solvent for this purpose. nih.govresearchgate.netresearchgate.net

A solution of the carbamate in diethyl ether is added to a ~5.0 N solution of HCl in diethyl ether at 0 °C. beilstein-journals.orgd-nb.info The reaction mixture is stirred for several hours, during which the acid cleaves the tert-butyl carbamate group. beilstein-journals.org The resulting free amine is immediately protonated by the excess HCl to form the corresponding ammonium (B1175870) salt, 1,1'-Bi(cyclopropyl)-1-amine (B1512813) hydrochloride, which is insoluble in diethyl ether and precipitates out of the solution as a colorless powder. beilstein-journals.orgd-nb.info The solid product can then be isolated by simple filtration, washed, and dried. beilstein-journals.org This deprotection and salt formation step is high-yielding, providing the final product in 87% yield. nih.govd-nb.infonih.gov

Table 2: Key Reaction Yields in the Scalable Synthesis

| Reaction Step | Product | Yield | Citation |

|---|---|---|---|

| Carboxylation | 1-Cyclopropylcyclopropanecarboxylic acid | 64% (large scale) | nih.gov |

| Curtius Degradation/Boc-Protection | tert-Butyl 1-(cyclopropyl)cyclopropylcarbamate | 76% | nih.gov |

| Deprotection/Salt Formation | (1-Cyclopropyl)cyclopropylamine hydrochloride | 87% | nih.gov |

Curtius Degradation Approaches for (1-Cyclopropyl)cyclopropylamine

Comparative Analysis of Synthetic Routes

The Curtius degradation-based route for synthesizing 1,1'-Bi(cyclopropyl)-1-amine hydrochloride offers significant advantages over previously reported methods. beilstein-journals.org An alternative, patented procedure begins with cyclopropanecarbonitrile (B140667) and employs the Szymoniak–Kulinkovich reductive cyclopropanation. nih.govd-nb.info However, this method was found to provide poor yields of 15–20% and resulted in an impure product. beilstein-journals.orgnih.govd-nb.info

Consequently, the product from the Szymoniak–Kulinkovich route required a difficult purification process, which involved converting the impure amine to its N-Boc derivative, followed by column chromatography. beilstein-journals.orgnih.gov This multi-step purification, along with the use of costly reagents like di-tert-butyl pyrocarbonate, made the procedure challenging to scale to the 10–50 g quantities required for further research and development. beilstein-journals.orgnih.govd-nb.info

In contrast, the newly developed procedure starting from 1-bromo-1-cyclopropylcyclopropane is reproducible and readily scalable to 50 g and beyond. beilstein-journals.org It avoids the need for chromatographic purification of the key intermediates, making it a more efficient and cost-effective process for large-scale production. beilstein-journals.org

Evaluation of Reaction Efficiency and Process Scalability

A significant advancement in the synthesis of this compound involves a scalable, multi-step process beginning with 1-bromo-1-cyclopropylcyclopropane. nih.gov This pathway has proven superior to earlier methods, particularly in its adaptability to large-scale production. nih.gov The key transformation employs a Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid. nih.govresearchgate.net

The efficiency of this route has been demonstrated on a large scale. nih.govresearchgate.net The initial carboxylic acid can be prepared from the bromo-precursor on a 900 mmol scale with a 64% yield. nih.govresearchgate.net The subsequent Curtius degradation, utilizing a Weinstock protocol, furnishes the N-Boc-protected intermediate, tert-butyl 1-(cyclopropyl)cyclopropylcarbamate, in a 76% yield. nih.govresearchgate.net The final deprotection step to yield the target hydrochloride salt is achieved in 87% yield by treating the carbamate with hydrogen chloride in diethyl ether. nih.gov This robust and reproducible procedure allows for the preparation of the target compound on a 50-gram scale or larger, highlighting its process scalability. nih.gov

| Step | Reactant | Product | Scale | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 1-bromo-1-cyclopropylcyclopropane | 1-Cyclopropylcyclopropanecarboxylic acid | 900 mmol | 64% | nih.govresearchgate.net |

| 2 | 1-Cyclopropylcyclopropanecarboxylic acid | tert-butyl 1-(cyclopropyl)cyclopropylcarbamate | 560 mmol | 76% | nih.govresearchgate.net |

| 3 | tert-butyl 1-(cyclopropyl)cyclopropylcarbamate | This compound | 426 mmol | 87% | nih.gov |

Challenges and Limitations of Alternative Protocols (e.g., Szymoniak–Kulinkovich Reductive Cyclopropanation)

Alternative methods for the synthesis of 1,1'-bi(cyclopropyl)-1-amine, such as the Szymoniak–Kulinkovich reductive cyclopropanation, have been reported but present significant challenges, particularly concerning scalability and product purity. nih.gov This protocol, which utilizes cyclopropyl (B3062369) cyanide as a starting material, was found to provide poor yields, in the range of only 15–20%. nih.gov

Furthermore, the product obtained from the Szymoniak–Kulinkovich reaction was impure, necessitating a complex purification process. nih.gov This involved converting the amine to its tert-butyl carbamate derivative, followed by column chromatography. nih.gov These additional steps, including the use of costly reagents like di-tert-butyl pyrocarbonate, render the procedure difficult to scale for 10–50 gram quantities and less economically viable for large-scale industrial production. nih.gov The difficulties and low efficiency of this protocol prompted the development of the more scalable Curtius degradation route. nih.gov

Synthesis of Related Bicyclopropylamine Derivatives

While specific literature on the N-methylation of 1,1'-bi(cyclopropyl)-1-amine is not extensively detailed, general and efficient protocols for the N-methylation of primary and secondary amines can be applied. One prominent green chemistry approach uses dimethyl carbonate (DMC) as both a C1 source and a solvent. This method avoids the use of toxic and wasteful alkyl halides or sulfates. A ruthenium-catalyzed reductive methylation of amines using DMC and molecular hydrogen as the reducing agent has been developed, offering a sustainable pathway to N-methylated tertiary amines with good to excellent yields.

Another strategy involves the use of heterogeneous catalysts, such as copper-zirconium bimetallic nanoparticles, which have been shown to be effective for the selective N-methylation of various aromatic and aliphatic amines with DMC. These catalytic systems can be reused for multiple cycles without significant loss of activity, adding to the environmental and economic benefits of the process. Such established methodologies could be adapted for the synthesis of N-methyl-1,1'-bi(cyclopropyl)-1-amine, which would then be converted to its hydrochloride salt.

| Methodology | C1 Source | Key Features | Reference |

|---|---|---|---|

| Ruthenium-Catalyzed Reductive Methylation | Dimethyl Carbonate (DMC) | Uses H₂ as a reducing agent; green and non-toxic. | |

| Heterogeneous Catalysis | Dimethyl Carbonate (DMC) | Utilizes reusable Cu-Zr bimetallic nanoparticles. |

The synthesis of stereochemically defined cyclopropylamines is of significant interest due to their prevalence in bioactive molecules. nih.gov Various methodologies have been developed to control the stereochemistry of these structures. nih.gov

One major approach is the metal-catalyzed cyclopropanation of alkenes using carbenoids, where chiral ligands or catalysts can induce enantioselectivity. google.com For instance, Ru(II)-Pheox catalyzed asymmetric cyclopropanation of vinylcarbamates is a known method for producing enantiomerically enriched cyclopropylamine (B47189) derivatives. google.com Another strategy involves the diastereoselective synthesis from readily available starting materials like α-chloroaldehydes, which can be converted to trans-2-substituted-cyclopropylamines with high diastereoselectivity. google.com

Furthermore, photoredox catalysis has emerged as a powerful tool. A visible-light-induced [3 + 2] cycloaddition between N-sulfonyl cyclopropylamines and electron-deficient olefins allows for the highly diastereoselective construction of functionalized cyclopentanes, demonstrating a modern approach to creating complex amine derivatives from cyclopropylamine precursors. Advances in classical methods, such as the Simmons-Smith reaction and Michael-initiated ring-closures, have also seen significant progress in achieving enantioselective synthesis of cyclopropylamines. nih.gov

Iv. Spectroscopic and Computational Approaches for Structural Elucidation and Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 1,1'-Bi(cyclopropyl)-1-amine (B1512813) hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of its proton and carbon skeletons.

The ¹H NMR spectrum of 1,1'-Bi(cyclopropyl)-1-amine hydrochloride provides crucial information about the chemical environment of the hydrogen atoms in the molecule. In a deuterium (B1214612) oxide (D₂O) solvent, the spectrum shows distinct signals corresponding to the different protons of the cyclopropyl (B3062369) rings.

The proton on the carbon atom adjacent to the amine group (the methine proton) would be expected to appear as a multiplet due to coupling with the neighboring methylene (B1212753) protons of the cyclopropyl ring. The methylene protons of the two cyclopropyl rings are diastereotopic, meaning they are chemically non-equivalent, and would therefore be expected to exhibit complex splitting patterns.

A study by Kozhushkov et al. (2011) reported the ¹H NMR spectrum of this compound in D₂O, which showed a multiplet at δ 1.30–1.26 ppm corresponding to one of the cyclopropyl protons, and two sets of multiplets for the remaining cyclopropyl methylene protons at δ 0.71–0.60 and 0.60–0.55 ppm, and at δ 0.49–0.42 and 0.13–0.08 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound in D₂O

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 1.30–1.26 | m | cPr-H |

| 0.71–0.60 and 0.60–0.55 | m (AA'BB') | 4H, cPr-H |

| 0.49–0.42 and 0.13–0.08 | m (AA'BB') | 4H, cPr-H |

Data from Kozhushkov, S. I., et al. (2011).

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for the quaternary carbon atom bridging the two cyclopropyl rings and the amine group, as well as for the methine and methylene carbons of the cyclopropyl rings.

Two-dimensional NMR techniques are essential for unambiguously assigning the complex proton and carbon signals and confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be observed between the methine proton and the adjacent methylene protons on the same cyclopropyl ring, as well as between the geminal and vicinal methylene protons within each cyclopropyl ring. This would allow for the definitive assignment of the spin systems of the cyclopropyl groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with their directly attached carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signals of the methylene groups would show a correlation to the corresponding methylene carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying connectivity around quaternary carbons. In the case of this compound, HMBC correlations would be expected from the methylene protons to the quaternary carbon, confirming the attachment of the cyclopropyl rings to this central carbon.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental composition of the molecule with a high degree of confidence. For the cation of 1,1'-Bi(cyclopropyl)-1-amine, HRMS would be used to confirm its molecular formula of C₆H₁₂N⁺. The experimentally measured accurate mass would be compared to the theoretically calculated mass for this formula, with a very small mass error providing strong evidence for the correct elemental composition.

Table 2: Theoretical Accurate Mass for the Cation of 1,1'-Bi(cyclopropyl)-1-amine

| Molecular Formula | Ion | Calculated Monoisotopic Mass (Da) |

| C₆H₁₁N | [M+H]⁺ | 98.09642 |

The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule's structure. In the mass spectrum of 1,1'-Bi(cyclopropyl)-1-amine, fragmentation would likely be initiated by the ionization of the nitrogen atom.

A characteristic fragmentation pathway for amines is alpha-cleavage , which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. In the case of 1,1'-Bi(cyclopropyl)-1-amine, this would involve the cleavage of the bond between the quaternary carbon and one of the cyclopropyl rings. This would lead to the formation of a stable, resonance-stabilized iminium ion and a cyclopropyl radical. The loss of a cyclopropyl group (mass 41) would be a likely and significant fragmentation pathway.

Further fragmentation could involve the loss of small neutral molecules such as ethene from the cyclopropyl rings, which is a common fragmentation pathway for cyclopropyl-containing compounds. The analysis of these fragmentation patterns can provide valuable confirmation of the proposed structure.

Spectroscopic and Computational Insights into this compound

The structural elucidation and characterization of novel chemical entities are foundational to modern chemistry. For the compound this compound, a combination of spectroscopic and computational methods provides a deep understanding of its molecular architecture, functional group arrangement, and energetic properties. This article explores the application of infrared (IR) spectroscopy, X-ray crystallography, and computational chemistry to analyze this specific molecule.

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its primary amine salt and cyclopropyl moieties.

The protonated primary amine group (-NH₃⁺) gives rise to several distinct vibrations. A very broad and strong absorption envelope is anticipated in the 3200 to 2800 cm⁻¹ region, which is due to the N-H stretching vibrations. spectroscopyonline.com This broadness is a hallmark of the ammonium (B1175870) salt and is caused by extensive hydrogen bonding in the solid state. Within this region, asymmetric and symmetric N-H stretching bands can be identified. researchgate.net Additionally, primary amine salts typically exhibit two N-H bending (deformation) vibrations: an asymmetric bend between 1625-1560 cm⁻¹ and a symmetric bend from 1550-1500 cm⁻¹. spectroscopyonline.com

The cyclopropyl rings also have signature IR absorptions. The C-H stretching vibrations of the hydrogens attached to the cyclopropane (B1198618) ring are typically found at higher wavenumbers than those in acyclic alkanes, generally appearing in the range of 3100 to 3000 cm⁻¹. docbrown.info Skeletal vibrations of the -CH₂- groups within the strained three-membered ring can be observed between 1020-1000 cm⁻¹. docbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine Salt (-NH₃⁺) | N-H Stretch | 3200 - 2800 | Strong, Broad |

| Amine Salt (-NH₃⁺) | Asymmetric N-H Bend | 1625 - 1560 | Medium |

| Amine Salt (-NH₃⁺) | Symmetric N-H Bend | 1550 - 1500 | Medium |

| Cyclopropyl Ring | C-H Stretch | 3100 - 3000 | Medium |

| Cyclopropyl Ring | -CH₂- Skeletal Vibration | 1020 - 1000 | Medium-Weak |

| Alkyl C-H | C-H Stretch | ~2950 | Medium |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and stereochemistry.

While a scalable synthesis for this compound has been reported, a specific, publicly available crystal structure for this compound was not identified in the surveyed literature. researchgate.net However, during its synthesis via a Curtius degradation pathway, a significant byproduct, 1,3-di(bicyclopropyl)urea, was isolated and its structure was confirmed by single-crystal X-ray analysis. researchgate.net The study of this closely related derivative showcases the power of crystallography in unambiguously identifying unexpected products and confirming molecular structures in this chemical class. The elucidation of the urea (B33335) derivative's solid-state structure was crucial for optimizing the reaction conditions to maximize the yield of the desired amine hydrochloride. researchgate.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetics of molecules. youtube.com It allows chemists to model reaction pathways, predict molecular properties, and understand chemical reactivity. nih.gov

For a molecule like this compound, DFT calculations can provide significant insights. For instance, the synthetic route involving a Curtius degradation could be modeled to understand the transition states and intermediates, helping to rationalize the reaction's efficiency. researchgate.net DFT is widely used to explore reaction mechanisms, including cycloadditions and rearrangements, by calculating the Gibbs free energies of reactants, products, and transition states. nih.gov

Furthermore, DFT can be used to calculate key electronic properties that govern the molecule's reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electron density, and the electrostatic potential map. This information is vital for predicting how the molecule will interact with other chemical species. The application of different DFT functionals, such as B3LYP or M06-2X, allows for the accurate prediction of molecular structures and energies. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, while the cyclopropyl rings themselves are rigid, rotation can occur around the C-C single bond connecting the two rings and the C-N bond.

Molecular modeling techniques, often employing principles from DFT or other computational methods, can be used to determine the relative energies of different conformers. The goal is to identify the lowest-energy (most stable) conformations that the molecule is most likely to adopt. The conformational landscape is influenced by factors such as steric hindrance between the two bulky cyclopropyl groups and the ammonium group, as well as electronic effects like hyperconjugation. researchgate.net Understanding the preferred conformation is crucial as it can influence the molecule's physical properties and its ability to interact with biological targets. Studies on related cyclopropyl amine derivatives have shown that the orientation of the amine substituent relative to the cyclopropane ring dictates the conformational energetics. aip.org

| Rotatable Bond | Atoms Involved | Potential Conformations | Primary Influencing Factors |

|---|---|---|---|

| C-C (inter-ring) | (C₃H₄)-C-(C₃H₄) | Staggered, Eclipsed, Skew | Steric hindrance between cyclopropyl rings |

| C-N | (C₃H₄)₂-C-N | Gauche, Anti | Steric hindrance between ammonium group and cyclopropyl rings |

V. Applications in Advanced Organic Synthesis and Building Block Chemistry

Utilization as a Versatile Synthetic Building Block and Intermediate

1,1'-Bi(cyclopropyl)-1-amine (B1512813) hydrochloride is a highly sought-after intermediate in the preparation of biologically active and pharmacologically relevant compounds. Its value as a building block is underscored by the development of scalable synthesis routes, such as a multi-step process starting from methyl cyclopropanecarboxylate, proceeding through 1-bromo-1-cyclopropylcyclopropane and 1-cyclopropylcyclopropanecarboxylic acid, and culminating in a Curtius degradation to yield the target amine. The hydrochloride salt is then typically formed by treatment with hydrogen chloride in an organic solvent like diethyl ether.

The dicyclopropylamine (B1602253) moiety is a key component in a variety of patented compounds with diverse biological activities. This demonstrates its importance as a foundational structure for further chemical elaboration in medicinal and agrochemical research. The strained cyclopropyl (B3062369) rings offer unique conformational rigidity and electronic character that chemists can exploit to achieve desired molecular shapes and properties.

| Application Area | Target/Organism | Significance of the 1,1'-Bi(cyclopropyl)-1-amine Moiety |

|---|---|---|

| Pharmaceuticals | Hepatitis C Virus (HCV) | Serves as a core component in antiviral drug candidates. |

| Agrochemicals | Pest Control (Insecticides, Acaricides) | Forms the basis for potent pesticides. |

| Pharmaceuticals | Methicillin-resistant Staphylococcus aureus (MRSA) | Incorporated into novel antibacterial agents. |

Precursor in the Synthesis of Complex Molecular Scaffolds

The rigid, three-dimensional nature of 1,1'-bi(cyclopropyl)-1-amine hydrochloride makes it an attractive starting point for the synthesis of complex molecular frameworks.

While this compound is not a direct precursor for the construction of the spirooxindole core, the synthesis of spirocyclic oxindoles containing cyclopropyl units is a significant area of research. nih.gov These structures are of great interest due to their prevalence in natural products and their wide range of biological activities. nih.govresearchgate.net

Common synthetic strategies for spirocyclopropyl oxindoles typically involve the cyclopropanation of oxindole (B195798) derivatives. Key methods include:

Reaction of Isatin Derivatives: Using precursors such as isatins, 3-alkenyl oxindoles, or diazooxindoles, which are then subjected to reactions with cyclopropanating reagents like sulfur ylides. researchgate.net

Domino Reactions: One-pot domino Corey-Chaykovsky reactions can provide efficient access to spirocyclopropyl oxindoles.

[2+2] Cycloadditions: The reaction of isatin-derived ketimines with compounds like bromoacetyl bromide can form spiro-β-lactam oxindoles. rsc.org

These methods generate a spirocyclic system where a cyclopropane (B1198618) ring is fused at the C3 position of the oxindole core, a motif valued in drug discovery for its unique stereochemistry and rigidity. rsc.org

This compound is not a reported precursor for the synthesis of bicyclo[1.1.1]pentane (BCP) derivatives due to fundamental differences in their core skeletal structures. BCPs are highly strained, bridged ring systems that serve as important bioisosteres, whereas the title compound consists of two cyclopropyl rings joined at a single carbon. nih.govrhhz.net

The synthesis of BCPs is a distinct field of research, with primary routes starting from [1.1.1]propellane. rhhz.netrsc.org This highly reactive intermediate can undergo radical or anionic addition across its central C1-C3 bond to generate a variety of 1,3-disubstituted BCPs. rhhz.netresearchgate.net Another established method involves the intramolecular cyclopropanation of diazo compounds to form a bicyclo[1.1.0]butane, which can be further transformed into the BCP scaffold. acs.orgnih.gov Large-scale syntheses often rely on the photochemical reaction of propellane followed by transformations of the resulting bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.govresearchgate.net Although structurally distinct from dicyclopropylamines, BCPs are often used for similar strategic purposes in medicinal chemistry, such as serving as non-aromatic, rigid spacers or bioisosteres for phenyl rings. nih.gov

The incorporation of cyclopropane rings is a well-established strategy for creating conformationally restricted amino acid analogs. nih.gov These building blocks are crucial in peptide chemistry for designing peptidomimetics with improved metabolic stability and controlled secondary structures. nih.gov The rigid nature of the cyclopropane ring severely limits the rotational freedom of adjacent bonds.

1,1'-Bi(cyclopropyl)-1-amine is an exemplary case of a highly restricted amino acid analog. The quaternary α-carbon, being a spiro center for two cyclopropane rings, creates a rigid scaffold that locks the attached amine group into a fixed spatial orientation relative to the dicyclopropyl framework. This inherent rigidity is a valuable attribute for probing ligand-receptor interactions where a specific conformation is required for biological activity. This contrasts with more flexible analogs where free bond rotation can lead to multiple conformations, only one of which may be active.

Role in the Development of Privileged Scaffolds in Organic Chemistry

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. ufrj.brresearchgate.net This concept is a cornerstone of medicinal chemistry, as such scaffolds provide a robust starting point for the development of new therapeutics against a wide range of diseases. nih.govnih.gov

The 1,1'-bi(cyclopropyl)-1-amine moiety is emerging as such a privileged scaffold. Its documented incorporation into compounds with disparate biological activities—including antiviral (Hepatitis C), insecticidal, and antibacterial (MRSA) properties—demonstrates its versatility in molecular recognition. The unique three-dimensional shape and electronic properties conferred by the dicyclopropyl system allow it to serve as a potent pharmacophore for diverse protein targets. This versatility makes it an attractive scaffold for the design of compound libraries aimed at discovering new lead molecules.

Bioisosteric Applications in Chemical Design and Scaffold Replacement

Bioisosterism, the replacement of a functional group within a bioactive molecule with another group of similar size, shape, and electronic properties, is a fundamental strategy in drug design to optimize physicochemical and pharmacological properties. drugdesign.orgnih.gov The cyclopropyl group itself is a well-known bioisostere, and the 1,1'-bi(cyclopropyl) motif offers a unique set of properties for scaffold replacement. domainex.co.uk

The dicyclopropyl group can be considered a bioisostere for other sterically demanding groups, such as a tert-butyl or a gem-dimethyl group. However, it offers distinct advantages over these more common hydrocarbon fragments.

| Property | Comparison of Dicyclopropyl vs. tert-Butyl/gem-Dimethyl |

|---|---|

| Conformational Rigidity | The dicyclopropyl group is highly rigid, locking substituents into well-defined spatial positions. tert-Butyl groups have free rotation around the C-C single bond. |

| Lipophilicity | The dicyclopropyl motif generally increases lipophilicity, which can enhance membrane permeability, but its electronic character differs from that of saturated alkyl groups. |

| Metabolic Stability | The strained C-C bonds of the cyclopropane rings can alter metabolic pathways compared to simple alkyl groups, often leading to increased resistance to enzymatic degradation. |

| Electronic Properties | The cyclopropane rings possess significant p-character in their C-C bonds, allowing for electronic interactions that are different from those of sp³-hybridized alkyl groups. |

By strategically replacing existing scaffolds with the 1,1'-bi(cyclopropyl)-1-amine moiety, medicinal chemists can fine-tune the properties of a lead compound to enhance potency, improve its pharmacokinetic profile, and generate novel intellectual property. princeton.edu

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,1'-BI(cyclopropyl)-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves nucleophilic substitution between cyclopropylmethylamine and methyl iodide under controlled conditions, followed by hydrochloride salt formation via hydrochloric acid treatment. Optimization includes adjusting temperature (20–40°C), solvent polarity (e.g., ethanol or THF), and stoichiometric ratios to minimize byproducts. Reaction progress can be monitored via TLC or HPLC .

- Key Challenges : Cyclopropane ring strain may lead to undesired ring-opening side reactions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography is critical to achieve >95% purity .

Q. What analytical techniques are most effective for characterizing this compound?

- Recommended Methods :

- NMR Spectroscopy : H and C NMR confirm cyclopropane proton environments (δ 0.5–1.5 ppm) and amine salt formation.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for enantiomeric forms .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 149.66 for CHClN) .

- Limitations : Cyclopropane rings may complicate IR interpretation due to overlapping vibrational modes .

Q. How does the cyclopropyl group influence the compound’s reactivity in substitution or oxidation reactions?

- Reactivity Profile : The cyclopropane ring’s high ring strain enhances susceptibility to ring-opening under strong oxidizing conditions (e.g., KMnO) or nucleophilic attack. For substitution reactions, the amine group acts as a nucleophile, but steric hindrance from the cyclopropane may slow kinetics .

- Mitigation Strategies : Use mild reagents (e.g., LiAlH for reductions) and low temperatures (−10°C) to preserve the cyclopropane structure .

Advanced Research Questions

Q. How can computational modeling predict retrosynthetic pathways or optimize reaction conditions for this compound?

- Tools : Use AI-driven platforms (e.g., Pistachio, Reaxys) to analyze feasible routes, prioritizing one-step syntheses with minimal byproducts. Density Functional Theory (DFT) calculations assess transition states for cyclopropane stability .

- Case Study : A 2021 study achieved 85% yield by modeling solvent effects on nucleophilic substitution kinetics, identifying ethanol as optimal for salt precipitation .

Q. What strategies resolve contradictions in reported biological activity data for this compound in enzyme inhibition studies?

- Approach : Cross-validate assays (e.g., fluorometric vs. radiometric) to account for assay-specific artifacts. For example, discrepancies in IC values for HMG-CoA reductase inhibition may arise from variations in enzyme sources or buffer conditions .

- Best Practices : Include positive controls (e.g., pitavastatin for HMG-CoA studies) and replicate experiments across independent labs .

Q. How does stereochemistry impact the compound’s pharmacological profile, and how can enantiomeric purity be ensured?

- Impact : The (1R,2R)-enantiomer may show 10–100x higher affinity for neurological targets (e.g., MAO inhibitors) compared to the (1S,2S)-form.

- Resolution Methods : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases. Crystallization with chiral acids (e.g., tartaric acid) achieves >99% enantiomeric excess .

Q. What are the critical stability considerations for long-term storage of this hydrochloride salt?

- Conditions : Store under inert atmosphere (argon) at −20°C to prevent hygroscopic degradation. Avoid exposure to light, which may catalyze cyclopropane ring cleavage.

- Testing : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products (e.g., cyclopropane-opened aldehydes) .

Q. How can metabolic stability and toxicity be evaluated preclinically for drug development applications?

- Assays :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.